molecular formula C13H17N3O7 B12904627 Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate CAS No. 93475-86-6

Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate

Cat. No.: B12904627
CAS No.: 93475-86-6
M. Wt: 327.29 g/mol
InChI Key: FZHPUHZBNFUQMM-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with nitro and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo nitration and subsequent ethoxylation. The final step involves the esterification of the intermediate product to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethoxy groups can influence the compound’s solubility and reactivity. The pyrimidine ring can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A similar compound with a pyridine ring instead of a pyrimidine ring.

    1-[3-(2,3-Dihydroxypropyl)-2,6-dimethoxy-5-nitro-3,4-dihydro-4-pyrimidinyl]acetone: Another pyrimidine derivative with different substituents.

Uniqueness

Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

93475-86-6

Molecular Formula

C13H17N3O7

Molecular Weight

327.29 g/mol

IUPAC Name

ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate

InChI

InChI=1S/C13H17N3O7/c1-4-21-11-10(16(19)20)8(14-13(15-11)23-6-3)7-9(17)12(18)22-5-2/h4-7H2,1-3H3

InChI Key

FZHPUHZBNFUQMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1[N+](=O)[O-])CC(=O)C(=O)OCC)OCC

Origin of Product

United States

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